molecular formula C14H10Cl2O2 B6403076 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid CAS No. 1261908-00-2

4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid

Cat. No.: B6403076
CAS No.: 1261908-00-2
M. Wt: 281.1 g/mol
InChI Key: CRFGJRKJNSZPSS-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid is an organic compound belonging to the class of chlorinated benzoic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid typically involves the chlorination of 3-(2-chloro-4-methylphenyl)benzoic acid. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes, including the preparation of intermediates followed by chlorination. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of hydro derivatives.

    Substitution: Formation of substituted benzoic acids or related compounds.

Scientific Research Applications

4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    2-Chloro-5-methylbenzoic acid: Another chlorinated benzoic acid with a different substitution pattern.

Uniqueness: 4-Chloro-3-(2-chloro-4-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-3-(2-chloro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-4-10(13(16)6-8)11-7-9(14(17)18)3-5-12(11)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFGJRKJNSZPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690252
Record name 2',6-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-00-2
Record name 2',6-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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